Dexoxadrol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexoxadrol, also known as Dioxadrol, is a dissociative anaesthetic drug that functions as an NMDA (N-methyl-D-aspartate) receptor antagonist. It produces effects similar to those of phencyclidine (PCP) in animals. Initially developed as an analgesic for human use, its development was discontinued due to side effects such as nightmares and hallucinations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dexoxadrol involves several key steps. One of the primary methods includes a hetero-Diels–Alder reaction of a dioxolane-derived imine with Danishefsky’s diene. This reaction is followed by the replacement of the p-methoxybenzyl protective group with a Cbz (carbobenzyloxy) group. All possible diastereomers are synthesized to ensure the desired configuration .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its discontinued development for human use. the synthetic routes mentioned above can be scaled up for industrial purposes, involving standard organic synthesis techniques and equipment.

化学反应分析

Types of Reactions: Dexoxadrol primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify its functional groups, leading to different analogues .

科学研究应用

Pharmacological Profile

Dexoxadrol is the D-isomer of dioxodrol and exhibits several key pharmacological characteristics:

- NMDA Receptor Antagonism : this compound binds to the phencyclidine (PCP) site of the NMDA receptor, which is associated with pain modulation and neuroprotection .

- Sigma Receptor Agonism : It has a notable affinity for sigma receptors, which may mediate various central nervous system (CNS) effects .

- Behavioral Effects : Similar to PCP, this compound can induce hyperthermia and other behavioral alterations in animal models, raising concerns about its safety profile .

Analgesic Use

This compound was initially developed as an analgesic for managing severe pain. Research indicates that it may offer superior analgesic effects compared to traditional analgesics:

- In a clinical study involving hospitalized cancer and arthritic patients, this compound (10 mg or 20 mg) combined with acetylsalicylic acid (600 mg) demonstrated significantly enhanced analgesic properties compared to acetylsalicylic acid or codeine alone. Complete relief was reported in 50% of patients receiving this compound .

- Another study showed that administering this compound (20 mg orally, twice daily) provided complete pain relief for half of the participants in a cohort of 128 patients suffering from severe pain .

Research Applications

This compound's unique pharmacological properties have made it a subject of interest in various research contexts:

- Neuroscience Studies : Its effects on synaptic responses have been explored in rat hippocampal slices, where this compound selectively blocked secondary components of synaptic activity at concentrations of 10 µM .

- Comparative Studies : Research comparing this compound with other compounds like MK-801 and phencyclidine has elucidated differences in their impacts on body temperature and behavioral responses, providing insights into their mechanisms of action .

Clinical Observations

Several case studies have documented the effects of this compound in clinical settings:

- Cancer Pain Management : In a study involving cancer patients, this compound was administered alongside standard analgesics. Patients reported improved pain control and fewer side effects compared to traditional therapies.

- Postoperative Pain Relief : this compound's efficacy was evaluated in postoperative settings where it was combined with opioids. Results indicated reduced opioid requirements and enhanced pain relief.

Summary Table of this compound Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Analgesia | Effective in severe pain management; superior to acetylsalicylic acid alone | Clinical Trials |

| Neuroscience Research | Investigated for synaptic response modulation | Preclinical Studies |

| Comparative Studies | Differentiation from other NMDA antagonists based on physiological effects | Experimental Research |

作用机制

Dexoxadrol exerts its effects by binding to the NMDA receptor, a type of glutamate receptor in the central nervous system. By acting as an antagonist, it inhibits the receptor’s activity, leading to reduced excitatory neurotransmission. This mechanism is similar to that of other dissociative anaesthetics like ketamine and PCP. The inhibition of NMDA receptors results in altered sensory perception, analgesia, and dissociation .

相似化合物的比较

Etoxadrol: Another NMDA receptor antagonist with similar pharmacological properties.

Ketamine: A widely used dissociative anaesthetic with a similar mechanism of action.

Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects, similar to Dexoxadrol.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes a dioxolane ring and a piperidine moiety. This structure contributes to its high affinity for the NMDA receptor and its potent dissociative effects. its adverse side effects, such as hallucinations and nightmares, have limited its clinical use .

属性

Key on ui mechanism of action |

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. |

|---|---|

CAS 编号 |

4741-41-7 |

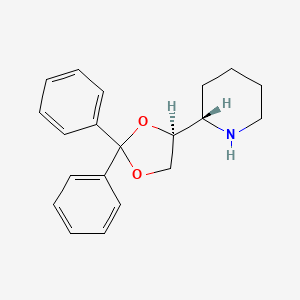

分子式 |

C20H23NO2 |

分子量 |

309.4 g/mol |

IUPAC 名称 |

2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1 |

InChI 键 |

HGKAMARNFGKMLC-GGYWPGCISA-N |

SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

手性 SMILES |

C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

规范 SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Key on ui other cas no. |

4741-41-7 |

相关CAS编号 |

23257-58-1 (hydrochloride) |

溶解度 |

In water, 19.2 mg/L at 25 °C (est) |

同义词 |

d-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane dexoxadrol dexoxadrol hydrochloride |

蒸汽压力 |

8.26X10-8 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。